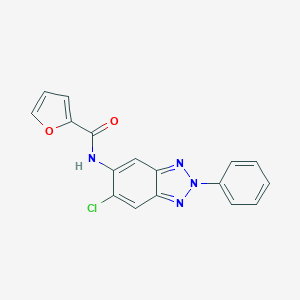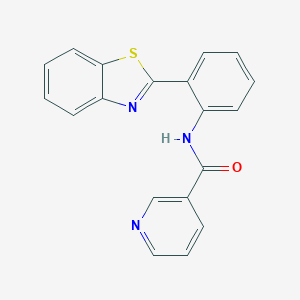
(4Z)-4-benzylidene-1-(3-fluorophenyl)pyrazolidine-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4Z)-4-benzylidene-1-(3-fluorophenyl)pyrazolidine-3,5-dione, also known as EF24, is a synthetic compound that has been extensively studied for its potential therapeutic applications. EF24 belongs to the class of chalcone derivatives and has been found to possess anti-inflammatory, anti-cancer, and anti-microbial properties.
Mechanism of Action
(4Z)-4-benzylidene-1-(3-fluorophenyl)pyrazolidine-3,5-dione exerts its anti-inflammatory and anti-cancer effects by inhibiting the NF-κB pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation and cell survival. (4Z)-4-benzylidene-1-(3-fluorophenyl)pyrazolidine-3,5-dione inhibits the activation of NF-κB by blocking the phosphorylation and degradation of IκBα, which is an inhibitor of NF-κB. (4Z)-4-benzylidene-1-(3-fluorophenyl)pyrazolidine-3,5-dione also activates the p53 pathway, which is involved in the regulation of cell cycle and apoptosis. (4Z)-4-benzylidene-1-(3-fluorophenyl)pyrazolidine-3,5-dione induces apoptosis in cancer cells by activating the p53 pathway and inhibiting the expression of anti-apoptotic proteins.
Biochemical and Physiological Effects:
(4Z)-4-benzylidene-1-(3-fluorophenyl)pyrazolidine-3,5-dione has been found to possess anti-inflammatory, anti-cancer, and anti-microbial properties. (4Z)-4-benzylidene-1-(3-fluorophenyl)pyrazolidine-3,5-dione inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the NF-κB pathway. (4Z)-4-benzylidene-1-(3-fluorophenyl)pyrazolidine-3,5-dione induces apoptosis in cancer cells by activating the p53 pathway and inhibiting the expression of anti-apoptotic proteins. (4Z)-4-benzylidene-1-(3-fluorophenyl)pyrazolidine-3,5-dione has been shown to possess anti-microbial activity against various bacteria and fungi, including MRSA.
Advantages and Limitations for Lab Experiments
(4Z)-4-benzylidene-1-(3-fluorophenyl)pyrazolidine-3,5-dione has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. (4Z)-4-benzylidene-1-(3-fluorophenyl)pyrazolidine-3,5-dione has been extensively studied for its potential therapeutic applications and has been found to possess anti-inflammatory, anti-cancer, and anti-microbial properties. However, (4Z)-4-benzylidene-1-(3-fluorophenyl)pyrazolidine-3,5-dione also has some limitations for lab experiments. (4Z)-4-benzylidene-1-(3-fluorophenyl)pyrazolidine-3,5-dione is a relatively new compound, and its long-term effects are not yet fully understood. (4Z)-4-benzylidene-1-(3-fluorophenyl)pyrazolidine-3,5-dione has also been found to be unstable in solution, which can affect its activity.
Future Directions
(4Z)-4-benzylidene-1-(3-fluorophenyl)pyrazolidine-3,5-dione has several potential future directions for research. (4Z)-4-benzylidene-1-(3-fluorophenyl)pyrazolidine-3,5-dione has been found to possess anti-inflammatory, anti-cancer, and anti-microbial properties, and further research is needed to fully understand its mechanisms of action and potential therapeutic applications. (4Z)-4-benzylidene-1-(3-fluorophenyl)pyrazolidine-3,5-dione has also been found to be unstable in solution, and further research is needed to develop more stable formulations. (4Z)-4-benzylidene-1-(3-fluorophenyl)pyrazolidine-3,5-dione has also been found to possess anti-microbial activity against MRSA, and further research is needed to develop new anti-microbial agents based on (4Z)-4-benzylidene-1-(3-fluorophenyl)pyrazolidine-3,5-dione.
Synthesis Methods
(4Z)-4-benzylidene-1-(3-fluorophenyl)pyrazolidine-3,5-dione can be synthesized by the condensation of 3-fluoroacetophenone and benzaldehyde in the presence of a base, followed by cyclization with hydrazine hydrate. The final product is obtained after purification using column chromatography.
Scientific Research Applications
(4Z)-4-benzylidene-1-(3-fluorophenyl)pyrazolidine-3,5-dione has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-cancer, and anti-microbial properties. (4Z)-4-benzylidene-1-(3-fluorophenyl)pyrazolidine-3,5-dione has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. (4Z)-4-benzylidene-1-(3-fluorophenyl)pyrazolidine-3,5-dione has also been found to induce apoptosis in cancer cells by activating the p53 pathway. (4Z)-4-benzylidene-1-(3-fluorophenyl)pyrazolidine-3,5-dione has been shown to possess anti-microbial activity against various bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA).
properties
Molecular Formula |
C16H11FN2O2 |
|---|---|
Molecular Weight |
282.27 g/mol |
IUPAC Name |
(4Z)-4-benzylidene-1-(3-fluorophenyl)pyrazolidine-3,5-dione |
InChI |
InChI=1S/C16H11FN2O2/c17-12-7-4-8-13(10-12)19-16(21)14(15(20)18-19)9-11-5-2-1-3-6-11/h1-10H,(H,18,20)/b14-9- |
InChI Key |
PGXJUFAHNHTALJ-ZROIWOOFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)NN(C2=O)C3=CC(=CC=C3)F |
SMILES |
C1=CC=C(C=C1)C=C2C(=O)NN(C2=O)C3=CC(=CC=C3)F |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)NN(C2=O)C3=CC(=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-methoxybenzamide](/img/structure/B283548.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B283549.png)


![3-[(2-fluorobenzyl)sulfanyl]-N-[(3-methylthiophen-2-yl)methyl]-4H-1,2,4-triazol-4-amine](/img/structure/B283554.png)
![N-cinnamyl-N-{3-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-4-yl}amine](/img/structure/B283557.png)
![N-(2-chloro-6-fluorobenzyl)-3-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B283558.png)
![N-[4-(dimethylamino)benzyl]-3-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B283560.png)
![N-(2-ethoxybenzyl)-3-[(2-fluorobenzyl)sulfanyl]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B283563.png)
![3-[(2-fluorobenzyl)sulfanyl]-N-(2-methoxybenzyl)-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B283565.png)
![3-[(2-fluorobenzyl)sulfanyl]-5-methyl-N-(2-thienylmethyl)-4H-1,2,4-triazol-4-amine](/img/structure/B283566.png)
![N-benzyl-N-{3-[(2-fluorobenzyl)sulfanyl]-5-methyl-4H-1,2,4-triazol-4-yl}amine](/img/structure/B283568.png)
![N-(4-ethylbenzyl)-3-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B283570.png)